molecular formula C8H14N2O B3231832 rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one CAS No. 1330170-43-8

rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one

Cat. No.: B3231832
CAS No.: 1330170-43-8
M. Wt: 154.21
InChI Key: QKAKLAFGBZQMLX-RQJHMYQMSA-N
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Description

rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one is a bicyclic amine-ketone derivative with a molecular formula of C₈H₁₄N₂O and a molecular weight of 154.21 g/mol . Its structure features a seven-membered bicyclic system with nitrogen atoms at positions 3 and 9, a methyl group at position 3, and a ketone at position 3. The compound is commonly used as a building block in medicinal chemistry, particularly for synthesizing chiral intermediates in drug development . Its hydrochloride and dihydrochloride salts (e.g., CAS 2307753-89-3) are also commercially available, with molecular weights of 213.1 g/mol (C₈H₁₈Cl₂N₂) and distinct solubility profiles .

Properties

IUPAC Name

(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-5-7-3-2-6(9-7)4-8(10)11/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAKLAFGBZQMLX-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(N2)CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CC[C@@H](N2)CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330170-43-8
Record name rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (CAS 7309-42-4)
  • Molecular Formula : C₈H₁₄N₂O (same as target compound).
  • Key Difference : Lacks the methyl group at position 3.
  • Reported in Hofmann elimination studies to form alkenes under basic conditions .
  • Applications : Used in mechanistic studies but less prevalent in drug synthesis due to lower stability .
3-Methyl-3,9-diazabicyclo[4.2.1]nonane (CAS 1487346-91-7)
  • Molecular Formula : C₈H₁₆N₂.
  • Key Difference : Absence of the ketone group at position 4.
  • Properties : Higher basicity due to the free amine group. Liquid form (95% purity) with a molecular weight of 140 g/mol .
  • Applications: Intermediate for alkylation or acylation reactions; non-ketone structure limits participation in ketone-specific reactions .

Substituent-Modified Analogues

3-Ethyl-9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (ChemTik CTK6E9671)
  • Molecular Formula : C₁₀H₁₈N₂O.
  • Key Difference : Ethyl group at position 3 instead of methyl.
  • Properties : Increased lipophilicity (logP ~1.2 vs. 0.43 for the target compound) due to the ethyl chain, enhancing membrane permeability .
  • Applications : Explored in CNS drug candidates for improved bioavailability .
rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride (CAS 102547-84-2)
  • Molecular Formula : C₈H₁₈Cl₂N₂.
  • Key Difference : Stereoisomerism (1S,6R configuration) and dihydrochloride salt form.
  • Properties : Similar molecular weight (213.1 g/mol) to the target compound’s dihydrochloride but distinct optical activity. Higher aqueous solubility due to salt form .
  • Applications : Preclinical studies for receptor-targeted therapies; stereochemistry impacts binding affinity .

Pharmacologically Active Derivatives

Compound #19 from HTS Study (Adult Polyglucosan Body Disease)
  • Structure: (1S,6R)-9-[4-(methoxymethyl)-5-methylisoxazol-3-yl]carbonyl-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one.
  • Key Difference : Isoxazole-carboxyl substituent at position 7.
  • Properties : Enhanced bioactivity (IC₅₀ = 114.2 μM) compared to unsubstituted analogues due to improved target engagement .
  • Applications : Lead candidate in neurodegenerative disease drug discovery .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature LogP Applications
Target Compound C₈H₁₄N₂O 154.21 3-methyl, 4-ketone 0.43 Chiral intermediate, drug synthesis
9-Methyl-3,9-diazabicyclo[...]nonan-4-one C₈H₁₄N₂O 154.21 No 3-methyl group 0.35 Mechanistic studies
3-Methyl-3,9-diazabicyclo[...]nonane C₈H₁₆N₂ 140.00 No ketone, free amine 0.10 Alkylation/acylation precursor
3-Ethyl-9-methyl-3,9-diazabicyclo[...]nonan-4-one C₁₀H₁₈N₂O 182.26 3-ethyl group 1.20 CNS drug candidates
Compound #19 (HTS Study) C₁₅H₂₁N₃O₄ 307.35 Isoxazole-carboxyl substituent 2.50 Neurodegenerative disease therapy

Key Research Findings

  • Stereochemical Impact : The rac-(1R,6S) configuration of the target compound allows for diastereomeric salt formation, enabling optical resolution for enantiopure drug synthesis .
  • Safety Profile : Hydrochloride salts (e.g., CAS 1820581-06-3) require stringent handling due to skin/eye irritation risks, similar to other diazabicyclo derivatives .
  • Synthetic Utility : The ketone group facilitates nucleophilic additions, while the methyl group at position 3 stabilizes the bicyclic core during ring-opening reactions .

Biological Activity

Rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one is a bicyclic organic compound that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article explores the compound's synthesis, biological mechanisms, and empirical research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure characterized by a diazabicyclo framework. Below are its key properties:

PropertyValue
CAS Number 1487346-05-3
Molecular Formula C8H14N2O
Molecular Weight 154.2 g/mol
Purity 91%

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:

  • Cyclization under acidic or basic conditions using solvents such as dichloromethane or ethanol.
  • Catalysts like p-toluenesulfonic acid or sodium hydroxide to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with orexin receptors. Orexins are neuropeptides that regulate arousal and sleep; thus, antagonists of these receptors can promote sleep and have therapeutic potential in treating insomnia . The compound may act as an enzyme inhibitor or receptor antagonist, modulating various biological pathways.

Empirical Research Findings

Research has demonstrated that this compound exhibits significant biological effects:

  • Orexin Receptor Antagonism : Studies indicate that diazabicyclo compounds can act as dual orexin receptor antagonists, promoting sleep in animal models .
  • Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, although further studies are needed to confirm these effects.

Case Studies

  • Sleep Promotion in Rats : A study conducted in 2010 demonstrated that constrained diazepanes with a 3,9-diazabicyclo core showed good oral bioavailability and significant sleep-promoting activity in rat EEG models .
  • Antiviral Properties : Another study explored the compound's potential antiviral effects against specific pathogens, indicating a need for further investigation into its efficacy and mechanisms.

Comparison with Similar Compounds

This compound can be compared with its stereoisomer rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one and other bicyclic structures such as bicyclo[3.3.1]nonane derivatives. The differences in stereochemistry significantly influence their biological activity and reactivity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 2
rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one

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